2-Methylimidazo[1,2-a]pyridin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOFFJUHGYUNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methylimidazo 1,2 a Pyridin 5 Amine and Its Core Analogues
Strategic Approaches to Imidazo[1,2-a]pyridine (B132010) Ring Construction
The formation of the fused imidazo[1,2-a]pyridine ring system is central to the synthesis of this class of compounds. Various strategic approaches have been developed, primarily revolving around the condensation of 2-aminopyridines with suitable reagents or the cyclization of appropriately substituted pyridine (B92270) precursors.
Condensation Reactions Involving 2-Aminopyridines
A predominant and versatile strategy for constructing the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with various substrates. acs.org This approach leverages the nucleophilicity of the pyridine nitrogen and the exocyclic amino group to form the fused imidazole (B134444) ring.
The reaction of 2-aminopyridines with α-haloketones is a classical and widely used method for synthesizing imidazo[1,2-a]pyridines. bio-conferences.orgnih.gov This reaction, often referred to as the Tschitschibabin synthesis, typically proceeds by initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by intramolecular cyclization and dehydration. researchgate.net The reaction can be performed under various conditions, including catalyst-free and solvent-free environments, making it an efficient and environmentally friendly option. amazonaws.com For instance, heating a mixture of a 2-aminopyridine (B139424) with an α-haloketone can afford the corresponding imidazo[1,2-a]pyridine in good to excellent yields. amazonaws.com
The scope of this reaction is broad, tolerating a variety of substituents on both the 2-aminopyridine and the carbonyl compound. acs.orgorganic-chemistry.org This allows for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives. For example, the use of substituted acetophenones allows for the introduction of various aryl groups at the 2-position of the imidazo[1,2-a]pyridine ring. tci-thaijo.org
Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis via Condensation of 2-Aminopyridines with Carbonyl Compounds
| 2-Aminopyridine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| 2-Aminopyridine | α-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyridine | 91 | amazonaws.com |
| 2-Amino-4-methylpyridine | 4-Chlorophenacyl bromide | 7-Methyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | - | amazonaws.com |
| 2-Aminopyridine | 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | - | amazonaws.com |
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. mdpi.comresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of a three-component reaction that provides access to 3-aminoimidazo[1,2-a]pyridines. nih.govbeilstein-journals.orgnih.gov This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org
The GBB reaction is highly versatile, allowing for significant structural diversity in the final product by varying the three starting components. beilstein-journals.orgmdpi.com The reaction is typically acid-catalyzed and can be performed under various conditions, including microwave irradiation to accelerate the reaction. mdpi.comsciforum.net This methodology has been successfully employed to synthesize a wide range of imidazo[1,2-a]pyridine derivatives with potential biological activities. nih.govbeilstein-journals.org
Table 2: Synthesis of Imidazo[1,2-a]pyridines using the Groebke–Blackburn–Bienaymé Reaction
| 2-Aminoazine | Aldehyde | Isocyanide | Catalyst | Product | Yield (%) | Reference |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | - | 2-(2-Azidophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | - | mdpi.com |
| 2-Amino-5-chloropyridine | 2-(3-Formylphenoxy)acetic acid | tert-Butyl isocyanide | - | 2-((6-Chloro-3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)methyl)phenoxyacetic acid | - | beilstein-journals.org |
| 2-Aminopyridine | 3-Formylchromone | tert-Butyl isocyanide | NH4Cl | N-tert-Butyl-2-(chromon-3-yl)imidazo[1,2-a]pyridin-3-amine | - | sciforum.net |
Cyclization Reactions of N-(Prop-2-yn-1-yl)pyridin-2-amines
An alternative strategy for the construction of the imidazo[1,2-a]pyridine ring involves the cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines. This method offers a regioselective route to 3-substituted imidazo[1,2-a]pyridines.
Palladium catalysts have been effectively used to promote the intramolecular cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines. nih.govrsc.org These reactions, often proceeding through aza-Wacker-type mechanisms, involve the activation of the alkyne by the palladium catalyst, followed by nucleophilic attack of the pyridine nitrogen to form the fused ring system. nih.gov This methodology provides a powerful tool for the synthesis of a variety of substituted imidazo[1,2-a]pyridines under mild reaction conditions. The choice of palladium catalyst and ligands can influence the efficiency and selectivity of the cyclization.
Microwave irradiation has emerged as a valuable tool in organic synthesis for accelerating reaction rates and improving yields. nih.govacs.orgrsc.orgnih.govnih.gov In the context of imidazo[1,2-a]pyridine synthesis, microwave assistance can significantly enhance the efficiency of cyclization reactions. researchgate.net For instance, the cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines can be expedited under microwave irradiation, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. acs.org This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times. nih.gov The use of microwave-assisted synthesis has been reported for various heterocyclic systems, demonstrating its broad applicability. nih.govnih.gov
Metal-Catalyzed and Metal-Free Synthetic Pathways
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through various synthetic routes that leverage transition metal catalysis or proceed via catalyst-free cascade reactions. These methods offer diverse pathways to functionalized derivatives, allowing for tailored molecular design.
Copper-Catalyzed Aerobic Oxidative Cyclization Methods
Copper catalysis offers an efficient and environmentally friendly approach for synthesizing imidazo[1,2-a]pyridines, often utilizing atmospheric oxygen as the terminal oxidant. One prominent method involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. organic-chemistry.org This reaction demonstrates high tolerance for a wide array of functional groups, producing valuable imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.org
Optimization studies have identified copper(I) iodide (CuI) as a highly effective catalyst for this transformation, with N-Methyl-2-pyrrolidone (NMP) serving as the ideal solvent at a reaction temperature of 100°C. organic-chemistry.org The versatility of this method allows for the synthesis of derivatives that are otherwise challenging to produce, including those with substitutions on the pyridine ring or at the C3 position of the imidazo[1,2-a]pyridine core. organic-chemistry.org The proposed mechanism proceeds through the generation of iminium and α-carbon radicals, which then undergo radical coupling, cyclization, and subsequent oxidation to form the aromatic product. organic-chemistry.org The scalability of this protocol has been successfully demonstrated, for instance, in the synthesis of zolimidine (B74062) on a 10 mmol scale, achieving an 81% yield. organic-chemistry.org
Another effective copper-catalyzed strategy is the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org This reaction is noted for its broad functional group compatibility and is believed to proceed via a catalytic Ortoleva-King type reaction mechanism. organic-chemistry.org
| Catalyst | Starting Materials | Oxidant | Conditions | Yield Range | Ref |
| CuI | Ketoxime Acetates, Pyridines | Aerobic (O₂) | NMP, 100°C | 66-95% | organic-chemistry.org |
| CuI | 2-Aminopyridines, Acetophenones | Aerobic (O₂) | Not specified | Good | organic-chemistry.org |
Palladium-Catalyzed Aminocarbonylation Reactions
Palladium-catalyzed carbonylation reactions are a powerful tool for introducing carboxamide functionalities into the imidazo[1,2-a]pyridine scaffold. This methodology has been successfully applied to synthesize 6- or 8-carboxamido derivatives from the corresponding iodo-substituted precursors. mdpi.com A key innovation in this area is the use of a recyclable heterogeneous palladium catalyst, where palladium is immobilized on a supported ionic liquid phase (SILP). mdpi.comresearchgate.net This approach not only facilitates product purification but also enhances the sustainability of the process through catalyst recycling and low metal leaching. mdpi.comresearchgate.net
The reaction typically involves the iodo-imidazo[1,2-a]pyridine substrate, an amine nucleophile, and carbon monoxide gas under pressure. The choice of solvent and base can influence reaction selectivity, particularly in the case of 6-iodo derivatives where competitive mono- and double carbonylation may occur. mdpi.com By carefully selecting conditions, such as using toluene (B28343) or 1,4-dioxane (B91453) as solvents, good to excellent selectivities for the desired amide products can be achieved. mdpi.com The heterogeneous catalyst has demonstrated excellent recyclability over multiple runs. mdpi.comresearchgate.net
Table of Representative Aminocarbonylation Reactions:
| Substrate | Amine | Product | Yield | Ref |
|---|---|---|---|---|
| 6-iodoimidazo[1,2-a]pyridine | Morpholine (B109124) | Imidazo[1,2-a]pyridin-6-yl(morpholino)methanone | High | mdpi.com |
| 6-iodoimidazo[1,2-a]pyridine | Pyrrolidine | Imidazo[1,2-a]pyridin-6-yl(pyrrolidin-1-yl)methanone | 82% | mdpi.com |
Catalyst-Free Cascade Processes
The synthesis of imidazo[1,2-a]pyridines can also be accomplished through elegant catalyst-free cascade reactions, which often offer high atom economy and operational simplicity. These methods typically involve the condensation of 2-aminopyridines with suitable reaction partners, initiating a sequence of intramolecular reactions to construct the heterocyclic core. acs.org
One such strategy involves the reaction of 2-aminopyridines with α-haloketones under solvent-free conditions, affording the desired products in good to excellent yields. researchgate.net Another approach utilizes the reaction between 2-aminopyridines and nitro-activated olefins, such as β-methyl-β-nitrostyrene (BMH acetate). This transformation proceeds via a cascade of aza-Michael addition, elimination, a second intramolecular Michael addition, and final elimination of nitrous acid to furnish the target compounds. acs.org This particular methodology has been effectively used in the synthesis of the drugs alpidem (B1665719) and zolpidem. acs.org
Furthermore, a base-promoted, metal-free cyclization of N-propargylic pyridinium (B92312) bromides provides a remarkably rapid and high-yielding route to imidazo[1,2-a]pyridines under ambient conditions. rsc.org The proposed mechanism involves an initial base-induced alkyne-to-allene isomerization, which is facilitated by the acidity of the propargylic protons adjacent to the pyridinium nitrogen. This is followed by a Nazarov-type electrocyclization and tautomerization to yield the final product. rsc.org
| Starting Material 1 | Starting Material 2 | Conditions | Key Features | Ref |
| 2-Aminopyridine | α-Bromoacetophenone | Neat, 60°C | Catalyst- and solvent-free | researchgate.net |
| 2-Aminopyridine | β-Methyl-β-nitrostyrene acetate | Not specified | Cascade Michael additions | acs.org |
| N-Propargyl-2-aminopyridinium bromide | NaOH (aq) | Water, Ambient Temp. | Alkyne-allene isomerization cascade | rsc.org |
Lewis Acid Catalysis in C3-Alkylation
Functionalization of the pre-formed imidazo[1,2-a]pyridine core is a crucial strategy for generating molecular diversity. Lewis acid catalysis has been effectively employed for the C3-alkylation of imidazo[1,2-a]pyridines through a three-component aza-Friedel–Crafts reaction. mdpi.comdntb.gov.uanih.govresearchgate.net This method involves the reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as yttrium(III) triflate (Y(OTf)₃). mdpi.comdntb.gov.uanih.gov
This approach is notable for its operational simplicity, as it can be performed in a normal air atmosphere without the need for inert gas protection or anhydrous conditions. mdpi.comnih.gov The reaction exhibits a broad substrate scope and excellent functional group tolerance, providing a range of C3-alkylated imidazo[1,2-a]pyridine derivatives in moderate to good yields. mdpi.comdntb.gov.uaresearchgate.net The high atom economy and potential for gram-scale synthesis make this a highly practical method for creating libraries of potential biologically active compounds. mdpi.comdntb.gov.ua
Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis
Adherence to the principles of green chemistry is a paramount goal in modern synthetic chemistry. For the synthesis of imidazo[1,2-a]pyridines, this often involves minimizing the use of hazardous organic solvents and developing energy-efficient processes.
Aqueous Media-Based Syntheses
Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several effective methods for the synthesis of imidazo[1,2-a]pyridines have been developed that utilize water as the reaction medium. iosrjournals.org
One straightforward method involves the reaction of N-alkyl pyridinium salts with S-alkyl thiouronium salts in water, using sodium bicarbonate as a mild base, to produce 2,3-disubstituted imidazo[1,2-a]pyridines in moderate to excellent yields. rsc.org Another green approach employs microwave irradiation to accelerate the reaction between 2-aminopyridine and phenacyl bromide derivatives in an aqueous medium, leading to good to excellent yields of the cyclized products. iosrjournals.org
A particularly rapid and efficient aqueous synthesis involves the treatment of N-propargylic pyridinium bromides with an aqueous solution of sodium hydroxide (B78521) at room temperature. rsc.org This reaction proceeds to completion almost immediately, yielding spectroscopically pure product in quantitative yield, highlighting a remarkably mild and efficient route that avoids organic solvents entirely. rsc.org Additionally, ultrasound-assisted synthesis using a KI/tert-butyl hydroperoxide system in water has been reported as a metal-free approach that proceeds under mild conditions. organic-chemistry.org
| Method | Starting Materials | Conditions | Key Advantage | Ref |
| Base-promoted condensation | N-alkyl pyridinium salts, S-alkyl thiouronium salts | NaHCO₃, Water | Use of a mild base in a safe medium | rsc.org |
| Microwave-assisted synthesis | 2-Aminopyridine, Phenacyl bromides | Microwave irradiation, Water | Accelerated reaction times | iosrjournals.org |
| Base-promoted cyclization | N-Propargyl-2-aminopyridinium bromide | NaOH, Water, Ambient Temp. | Extremely rapid, high yield, metal-free | rsc.org |
| Ultrasound-assisted synthesis | Ketones, 2-Aminopyridines | KI/TBHP, Water, Ultrasound | Metal-free, mild conditions | organic-chemistry.org |
Ultrasound-Assisted Approaches
Ultrasound irradiation has been established as a valuable technique in organic synthesis, promoting reactions through the phenomenon of acoustic cavitation, which enhances mass transfer and accelerates reaction rates. scispace.com This method offers a green, energy-efficient alternative to conventional heating, often leading to higher yields in shorter reaction times under mild conditions. organic-chemistry.orgresearchgate.net
A notable application of this technology is the synthesis of the core imidazo[1,2-a]pyridine scaffold. One effective, metal-free protocol involves the reaction of an aryl methyl ketone with 2-aminopyridine using a potassium iodide (KI)/tert-butyl hydroperoxide (TBHP) catalytic system in water. thieme-connect.com This method is distinguished by its use of a green solvent and its avoidance of metal catalysts and strong bases. organic-chemistry.orgthieme-connect.com The reaction proceeds smoothly under ultrasound irradiation at room temperature, demonstrating broad functional-group compatibility and providing good to excellent yields of the desired imidazo[1,2-a]pyridine analogues. thieme-connect.com
Another efficient ultrasound-assisted method involves the condensation of 2-aminopyridine with various 2-bromoacetophenone (B140003) derivatives. arkat-usa.org This approach utilizes Polyethylene Glycol (PEG-400) as a non-toxic, inexpensive solvent, which is compatible with ultrasonic conditions. arkat-usa.orgscispace.com The use of potassium carbonate (K₂CO₃) as a base in this system proved superior for achieving high yields of 2-phenyl-imidazo[1,2-a]pyridine and its derivatives. scispace.com The protocol is rapid and tolerates a wide array of substituents on the 2-bromoacetophenone, highlighting its versatility. arkat-usa.org
Furthermore, ultrasound has been successfully employed for the C3-iodination of the imidazo[1,2-a]pyridine ring. nih.gov This regioselective iodination proceeds in ethanol, a green solvent, using molecular iodine (I₂) and TBHP. nih.gov Compared to conventional heating, the ultrasound-assisted reaction significantly enhances efficiency and rate, maximizing iodine atom economy in a metal-free system. nih.gov
The table below summarizes the research findings for the ultrasound-assisted synthesis of various imidazo[1,2-a]pyridine analogues.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Time | Yield (%) | Ref |
| 2-Aminopyridine | Aryl methyl ketone | KI / TBHP | Water | N/A | Good | thieme-connect.com |
| 2-Aminopyridine | 2-Bromoacetophenone | K₂CO₃ | PEG-400 | 30 min | 78-95% | arkat-usa.orgscispace.com |
| 2-Phenylimidazo[1,2-a]pyridine | I₂ | TBHP | Ethanol | 30 min | 90% | nih.gov |
PEG-Mediated Nucleophilic Aromatic Substitution
Polyethylene glycol (PEG), particularly PEG-400, has gained prominence as a green and recyclable solvent medium for organic transformations. scispace.comijrar.org Its properties, including thermal stability, non-toxicity, and biodegradability, make it an attractive alternative to conventional volatile organic solvents. ijrar.org
In the context of imidazo[1,2-a]pyridine synthesis, PEG-400 has been effectively used as a solvent for the Claisen–Schmidt condensation to produce novel Imidazo[1,2-a]Pyridine Chalcones. ijrar.org This reaction involves the condensation of 3-formyl-2-phenyl imidazo[1,2-a]pyridine with various acetyl heterocyclic ketones. ijrar.org The use of PEG-400 facilitates an economical, accessible, and environmentally compatible synthetic route. ijrar.org
PEG-400 also serves as an effective medium for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives, often in conjunction with ultrasound irradiation to further enhance reaction rates. arkat-usa.orgscispace.com In these syntheses, PEG-400 is not merely an inert solvent but can play a role in mediating the reaction. scispace.com
A significant application is the sequential one-pot synthesis of 3-(organylselanyl)imidazo[1,2-a]pyridines. arkat-usa.org This process first involves the formation of the imidazo[1,2-a]pyridine core in PEG-400, followed by a selenation step. arkat-usa.org The reaction of the in situ generated imidazo[1,2-a]pyridine with a diorganyl diselenide in the presence of a copper sulfate (B86663) (CuSO₄)/potassium iodide (KI) mixture under sonication affords the desired selenium-containing products in excellent yields and short reaction times. arkat-usa.orgscispace.com This demonstrates PEG's compatibility with multi-step, one-pot procedures involving organometallic reagents. arkat-usa.org
The following table details research findings for PEG-mediated synthesis of imidazo[1,2-a]pyridine derivatives.
| Reactants | Reagents/Catalyst | Solvent | Product Type | Yield (%) | Ref |
| 3-Formyl-2-phenyl imidazo[1,2-a]pyridine, Acetyl heterocyclic ketones | N/A | PEG-400 | Imidazo[1,2-a]Pyridine Chalcones | N/A | ijrar.org |
| 2-Aminopyridine, 2-Bromoacetophenone | K₂CO₃ | PEG-400 | 2-Phenyl-imidazo[1,2-a]pyridine | 95% | scispace.com |
| Imidazo[1,2-a]pyridine, Diorganyl diselenide | CuSO₄ / KI | PEG-400 | 3-(Organylselanyl)imidazo[1,2-a]pyridine | 81-92% | arkat-usa.orgscispace.com |
Chemical Reactivity and Directed Functionalization of the Imidazo 1,2 a Pyridine System
Regioselective C-H Functionalization of Imidazo[1,2-a]pyridines
Direct functionalization of carbon-hydrogen (C-H) bonds is an efficient and atom-economical strategy for modifying organic molecules. researchgate.net In the context of imidazo[1,2-a]pyridines, this approach allows for the introduction of various substituents without the need for pre-functionalized starting materials. researchgate.net
The C3-position of the imidazo[1,2-a]pyridine (B132010) nucleus is particularly susceptible to electrophilic attack due to its high electron density. researchgate.net This inherent reactivity has been exploited in various synthetic methodologies. For instance, the aza-Friedel–Crafts reaction, catalyzed by a Lewis acid such as Y(OTf)₃, allows for the C3-alkylation of imidazo[1,2-a]pyridines. nih.gov This three-component reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine provides a straightforward route to C3-alkylated derivatives. nih.gov The proposed mechanism involves the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile, attacking the C3-position of the imidazo[1,2-a]pyridine. nih.gov
Table 1: Examples of C3-Functionalization Reactions of Imidazo[1,2-a]pyridines
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Aza-Friedel–Crafts Alkylation | Aldehydes, Amines, Y(OTf)₃ | C3-Alkylated Imidazo[1,2-a]pyridines | nih.gov |
| Trifluoroethylation | 1,1,1-trifluoro-2-iodoethane (B141898), fac-Ir(ppy)₃, visible light | C3-Trifluoroethylated Imidazo[1,2-a]pyridines | nih.gov |
In recent years, visible-light photocatalysis has emerged as a powerful tool for C-H functionalization, offering mild and environmentally friendly reaction conditions. mdpi.comnih.gov This strategy has been successfully applied to the imidazo[1,2-a]pyridine system. For example, the C3-trifluoroethylation of imidazo[1,2-a]pyridines has been achieved using 1,1,1-trifluoro-2-iodoethane as the trifluoroethyl source and fac-Ir(ppy)₃ as the photocatalyst. nih.gov Notably, 2-methylimidazo[1,2-a]pyridine (B1295258) is a suitable substrate for this transformation, yielding the corresponding C3-trifluoroethylated product. nih.gov
Furthermore, visible light-promoted oxidative cross-dehydrogenative coupling reactions have been developed for the C3-aminomethylation of imidazo[1,2-a]pyridines. nih.gov Using rose bengal as a photocatalyst under an aerobic atmosphere, imidazo[1,2-a]pyridines can be coupled with N-phenyltetrahydroisoquinoline. nih.gov
Directed Halogenation Strategies
Halogenated imidazo[1,2-a]pyridines are valuable intermediates in organic synthesis, serving as precursors for a wide range of cross-coupling reactions. nih.gov The regioselective introduction of halogen atoms onto the imidazo[1,2-a]pyridine core is therefore of significant interest.
2-Methylimidazo[1,2-a]pyridine readily reacts with molecular bromine and iodine. researchgate.net These reactions typically lead to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides. researchgate.net For instance, the reaction of 2-methylimidazo[1,2-a]pyridine with bromine can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide. researchgate.net
A metal-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position has been developed using ultrasound irradiation in the presence of tert-butyl hydroperoxide and an alcohol solvent. nih.gov This method offers high efficiency and atom economy. nih.gov
Table 2: Halogenation of 2-Methylimidazo[1,2-a]pyridine
| Halogenating Agent | Product | Reference |
|---|---|---|
| Bromine | 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalide | researchgate.net |
The reaction of 2-methylimidazo[1,2-a]pyridine with halogens like bromine and iodine results in the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides. researchgate.net The structure of these trihalide species has been confirmed by X-ray structural analysis. researchgate.net These trihalides can then be converted to the corresponding 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides. researchgate.net
Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds is a fundamental transformation in organic chemistry, enabling the synthesis of a diverse array of functional molecules. In the context of the imidazo[1,2-a]pyridine scaffold, the introduction of heteroatoms can significantly influence the biological and photophysical properties of the resulting compounds.
Visible light-mediated C3-thiocyanation of imidazo[1,2-a]pyridines has been achieved using eosin (B541160) Y as a photoredox catalyst and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as the thiocyanate source in an ambient air atmosphere. mdpi.com This method provides an effective route to synthesize organic heterocyclic thiocyanates. mdpi.com
Furthermore, a photo-induced external oxidant-free protocol for the C3-amination of imidazo[1,2-a]pyridines with azoles has been reported. mdpi.com This reaction employs acridinium (B8443388) as a photosensitizer and a cobaloxime catalyst at room temperature. mdpi.com
C-S Bond Formation (Thiocyanation, Sulfonylation, Sulfenylation)
The introduction of sulfur-containing functional groups is a critical transformation for modifying the biological and material properties of heterocyclic compounds. For the imidazo[1,2-a]pyridine system, C-S bond formation is typically achieved at the C3 position.
Sulfonylation and Sulfonylmethylation: Recent studies have demonstrated efficient methods for the C3-sulfonylmethylation of imidazo[1,2-a]pyridines. One notable protocol involves an iron-catalyzed three-component coupling reaction using sodium sulfinates and N,N-Dimethylacetamide (DMA) as the carbon source. nih.gov This reaction proceeds with high yields and tolerates a wide range of functional groups. nih.gov Although these studies often use model substrates like 2-phenylimidazo[1,2-a]pyridine, the methodology is broadly applicable across the scaffold. nih.gov The reaction mechanism is proposed to involve the oxidation of DMA to form an iminium intermediate, which then undergoes a C-C coupling with the electron-rich imidazopyridine at the C3 position, followed by sulfonylation. nih.gov
Another approach involves the direct C3-sulfonylation, which can be achieved under various conditions, often employing sulfonyl chlorides or sodium sulfinates as the sulfur source. These reactions capitalize on the high nucleophilicity of the C3 carbon. researchgate.net
Representative Data for C3-Sulfonylmethylation of Imidazo[1,2-a]pyridines
| Substrate | Sulfonylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | Sodium p-toluenesulfinate / DMA | FeCl₃ / K₂S₂O₈ | 2-Phenyl-3-(tosylmethyl)imidazo[1,2-a]pyridine | High | nih.gov |
| 2-Phenylimidazo[1,2-a]pyridine | Sodium (4-fluorophenyl)sulfinate / DMA | FeCl₃ / K₂S₂O₈ | 3-(((4-Fluorophenyl)sulfonyl)methyl)-2-phenylimidazo[1,2-a]pyridine | 78 | nih.gov |
| 2-Phenylimidazo[1,2-a]pyridine | Sodium (thiophen-2-yl)sulfinate / DMA | FeCl₃ / K₂S₂O₈ | 2-Phenyl-3-((thiophen-2-ylsulfonyl)methyl)imidazo[1,2-a]pyridine | 78 | nih.gov |
Thiocyanation and Sulfenylation: While specific examples for 2-Methylimidazo[1,2-a]pyridin-5-amine are not detailed in the reviewed literature, general methods for thiocyanation and sulfenylation of electron-rich heterocycles are well-established. These reactions typically involve electrophilic sulfur reagents that attack the nucleophilic C3 position of the imidazo[1,2-a]pyridine ring.
C-N Bond Formation (Aza-Friedel–Crafts Reactions)
The formation of C-N bonds is fundamental in synthesizing molecules with pharmaceutical potential. The aza-Friedel–Crafts reaction is a powerful tool for the C-H amination and alkylation of imidazo[1,2-a]pyridines.
A highly efficient method for the C3-alkylation of imidazo[1,2-a]pyridines involves a three-component aza-Friedel–Crafts reaction catalyzed by a Lewis acid, such as Ytterbium(III) triflate (Y(OTf)₃). nih.gov This reaction combines an imidazo[1,2-a]pyridine, an aldehyde, and an amine to generate C3-alkylated derivatives with high atomic economy. nih.gov The reaction demonstrates broad substrate scope and functional group tolerance, making it a versatile strategy for introducing aminoalkyl groups onto the scaffold. nih.gov The mechanism likely proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile for the nucleophilic attack by the C3 position of the imidazo[1,2-a]pyridine. nih.gov
Another prominent method for C-N bond formation is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), which is widely used to synthesize 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov This acid-catalyzed reaction involves the condensation of a 2-aminopyridine (B139424) with an aldehyde, followed by cyclization with an isocyanide. nih.gov
Representative Data for Aza-Friedel–Crafts Reaction of Imidazo[1,2-a]pyridines
| Imidazo[1,2-a]pyridine | Aldehyde | Amine | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | Various | Various | Y(OTf)₃ | C3-Alkylated Imidazo[1,2-a]pyridine | Moderate to Good | nih.gov |
| 2-Aminopyridine (precursor) | 2-Nitrobenzaldehyde | 4-Chlorophenyl isocyanide (isonitrile component) | p-Toluenesulfonic acid | N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | High | nih.gov |
Identification of Reactive Sites Through Computational Studies
Computational chemistry provides powerful tools for understanding and predicting the reactivity of complex molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to analyze the electronic structure and identify the most probable sites for electrophilic or nucleophilic attack. dergipark.org.tr
Local Nucleophilicity and Electrophilicity Prediction
For the imidazo[1,2-a]pyridine system, computational studies consistently identify the C3 position as the most nucleophilic center. This high local nucleophilicity is attributed to the electronic contribution from the fused ring system and the bridgehead nitrogen. This prediction is strongly supported by extensive experimental evidence showing that a wide array of electrophilic substitution reactions, including halogenation, nitrosation, acylation, and alkylation, occur preferentially at C3. researchgate.netresearchgate.netorganic-chemistry.org
Calculations of electrostatic potential and frontier molecular orbitals (HOMO/LUMO) confirm that the highest electron density in the highest occupied molecular orbital (HOMO) is localized on the C3 carbon, making it the primary site for attack by electrophiles. Conversely, the analysis of the lowest unoccupied molecular orbital (LUMO) can help predict sites susceptible to nucleophilic attack, although such reactions are less common for this electron-rich scaffold unless activated by strongly electron-withdrawing groups.
Influence of Substituents on Global Reactivity
In the case of This compound :
2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG) through inductive effects. It increases the electron density of the imidazole (B134444) portion of the scaffold, thereby enhancing the nucleophilicity of the C3 position and making the molecule more reactive towards electrophiles compared to the unsubstituted parent compound.
5-Amino Group: The amino group at the C5 position is a very strong electron-donating group through resonance. It significantly increases the electron density of the pyridine (B92270) ring. This has two major consequences:
It further activates the entire fused ring system towards electrophilic substitution.
It can direct electrophilic attack to the pyridine ring itself, potentially at positions ortho and para to the amino group (C6 and C8), creating competition with the C3 position.
Therefore, the combined electronic effects of the methyl and amino groups make this compound a highly activated system. While C3 remains a primary reactive site due to the inherent electronics of the imidazo[1,2-a]pyridine core, the strong activating effect of the 5-amino group may also facilitate functionalization on the pyridine part of the molecule, depending on the specific reaction conditions and the nature of the electrophile.
Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Methylimidazo 1,2 a Pyridin 5 Amine Analogues
Positional Diversification through Synthetic Modifications
The functionalization of the imidazo[1,2-a]pyridine (B132010) ring is a versatile approach to creating diverse chemical libraries for drug discovery. rsc.orgrsc.org Synthetic strategies have been developed to selectively introduce substituents at various positions on the bicyclic core, enabling a thorough exploration of the chemical space. rsc.org
The imidazo[1,2-a]pyridine nucleus offers several sites for functionalization, with the C3 position being particularly reactive and extensively studied. rsc.orgnih.gov
C3 Position: The C3 position is the most common site for electrophilic substitution. mdpi.com A variety of functional groups can be introduced here. For instance, three-component aza-Friedel–Crafts reactions, catalyzed by Lewis acids like Y(OTf)₃, allow for the efficient C3-alkylation of imidazo[1,2-a]pyridines with aldehydes and amines. nih.gov This method is notable for its operational simplicity and broad substrate scope. nih.gov Furthermore, multicomponent reactions (MCRs) have been strategically designed to rapidly functionalize the C3 position, generating complex molecules from simple starting materials without the need for metal catalysts. nih.gov Visible light-induced photocatalysis has also emerged as a powerful tool for C3-functionalization, enabling reactions such as aminoalkylation, sulfonylation, and perfluoroalkylation under mild conditions. nih.gov
C5, C6, and C8 Positions: While C3 is the most reactive site, methods for functionalizing the pyridine (B92270) ring of the scaffold have also been developed. Direct C-H functionalization at these positions is more challenging but can be achieved, often using transition-metal-catalyzed cross-coupling reactions. rsc.org For example, studies on ligands for beta-amyloid plaques have involved the synthesis of derivatives with iodine at the C6 position to explore structure-activity relationships. nih.gov The introduction of substituents like methyl or chloro groups at various positions, including C6 and C8, has been used to probe the electronic effects on the molecule's biological activity. nih.gov
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-known class of biologically active compounds. indexcopernicus.comderpharmachemica.com The synthesis of hybrid molecules incorporating both the imidazo[1,2-a]pyridine scaffold and a chalcone (B49325) moiety has yielded compounds with significant therapeutic potential. derpharmachemica.comrsc.org
The most common method for synthesizing these derivatives is the Claisen-Schmidt condensation. researchgate.net This reaction typically involves the base-catalyzed condensation of a substituted 3-acetyl-imidazo[1,2-a]pyridine with various aromatic or heteroaromatic aldehydes. indexcopernicus.comresearchgate.net For example, 3-acetyl-2-methylimidazo[1,2-a]pyridine (B1302022) can be reacted with different benzaldehydes to produce a series of imidazo[1,2-a]pyridinyl-chalcones. researchgate.net The versatility of this method allows for the introduction of a wide range of substituents on the chalcone part of the hybrid, enabling extensive SAR studies. researchgate.netnih.gov
| Compound ID | Substituent on Chalcone Phenyl Ring | Biological Activity (IC50 in µM) | Target | Reference |
|---|---|---|---|---|
| 7e | 4-Fluorophenyl | 1.13 | T. b. rhodesiense | nih.gov |
| 7f | 4-Chlorophenyl | 1.35 | T. b. brucei | nih.gov |
| 5h | 4-N,N-dimethylaminophenyl | 6.25 µg/mL (MIC) | S. aureus (clinical strain) | researchgate.net |
| 3f | Not Specified in Abstract | GI50: 0.28 to 30.0 | MCF-7 (Breast Cancer) | rsc.org |
| 3i | 4-Chlorophenyl | IC50: 7-42 µg/mL range | A549 (Lung Cancer) | researchgate.net |
Fusing or linking the imidazo[1,2-a]pyridine core with other nitrogen-containing heterocycles is a proven strategy to enhance biological activity. Pyrimidine and oxadiazole rings are common choices for this approach.
Pyrimidine: Imidazo[1,2-a]pyrimidine (B1208166) derivatives can be synthesized through various methods, often involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.govrsc.org These hybrid structures have shown promise as anticancer and antiviral agents. rsc.orgnih.gov Chalcones bearing an imidazo[1,2-a]pyrimidine core have demonstrated potent antibacterial activity, in some cases superior to their imidazo[1,2-a]pyridine counterparts. derpharmachemica.com
Oxadiazole: The 1,2,4-oxadiazole (B8745197) ring is a bioisostere for ester and amide groups and is incorporated into drug candidates to improve metabolic stability and pharmacokinetic profiles. nih.gov The synthesis of imidazo[1,2-a]pyridine-oxadiazole hybrids has been reported, leading to compounds with potent anti-proliferative activity. nih.gov These hybrids were designed as potential anticancer agents, and studies have shown they can induce apoptosis and inhibit microtubule polymerization. nih.gov
| Compound ID | Linked Heterocycle | Biological Activity (IC50 in µM) | Target Cell Line | Reference |
|---|---|---|---|---|
| 6d | 1,3,4-Oxadiazole | 2.8 | A549 (Lung Cancer) | nih.gov |
| 3d | Imine-linked Pyrimidine | 35.9 | MDA-MB-231 (Breast Cancer) | nih.gov |
| 4d | Amine-linked Pyrimidine | 35.1 | MDA-MB-231 (Breast Cancer) | nih.gov |
Molecular Hybridization Approaches
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The imidazo[1,2-a]pyridine scaffold is an excellent platform for such hybridization.
The synthesis of the chalcone and heterocycle-containing derivatives discussed previously are prime examples of this approach. nih.govnih.gov Another sophisticated hybridization strategy involves creating peptidomimetics. This has been achieved through a tandem process combining the Groebke–Blackburn–Bienaymé (GBB) three-component reaction and the Ugi four-component reaction. beilstein-journals.org This sequence allows for the synthesis of complex hybrids containing a substituted imidazo[1,2-a]pyridine fragment and a peptidomimetic chain, introducing multiple points of diversity for library generation. beilstein-journals.org These molecular hybridization strategies are crucial for generating novel chemical structures with potentially superior pharmacological profiles. researchgate.net
Conceptual Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental to understanding how chemical structure translates into biological activity. For imidazo[1,2-a]pyridine analogues, these investigations guide the optimization of lead compounds. nih.govresearchgate.netdocumentsdelivered.com
The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—on the imidazo[1,2-a]pyridine ring system significantly influences the molecule's properties and biological activity. nih.gov
Theoretical studies using Density Functional Theory (DFT) have shown that substituents can fine-tune the photophysical properties of these molecules by altering their electronic structure. researchgate.nettandfonline.com For example, in a series of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine dyes, the presence of a strong EWG like nitro (NO₂) created an energy barrier for the excited-state intramolecular proton transfer (ESIPT) process, a phenomenon not observed with EDGs like methyl (Me) or methoxy (B1213986) (OMe). tandfonline.com
In the context of biological activity, research on cholinesterase inhibitors provides practical examples. nih.gov In one study, a series of derivatives were synthesized with either an EDG (methyl) or an EWG (chloro) on the imidazo[1,2-a]pyridine ring. It was observed that a methyl group at position R₂ had a negative impact on BChE inhibition, while an electron-withdrawing dichlorophenyl side chain was crucial for potent BChE inhibition. nih.gov Conversely, a methyl group at the R₄ position resulted in the highest AChE inhibition activity within its series, highlighting that the positional effect of the substituent is as critical as its electronic character. nih.gov These findings underscore the importance of carefully considering both the electronic nature and the location of substituents when designing new, potent, and selective imidazo[1,2-a]pyridine-based agents.
Analysis of Core Structure Sensitivity to Structural Change
The structural integrity of the 2-methylimidazo[1,2-a]pyridine (B1295258) core is crucial for the biological activity of its analogues. Studies have shown that even minor modifications to this central scaffold can lead to significant changes in efficacy and selectivity.
One key aspect of the core structure's sensitivity is the substitution pattern on the pyridine ring. For instance, in the development of anti-tubercular agents, the position of a methyl group on the pyridine ring was found to influence potency, with a 6-methyl analogue being considerably more active than a 7-methyl analogue. nih.gov This highlights the sensitivity of the core to the placement of even small alkyl groups, which can affect the molecule's interaction with its biological target.
In the context of Bcr-Abl tyrosine kinase inhibitors, attempts to reduce the lipophilicity of lead compounds involved the substitution of a single carbon atom on the imidazo[1,2-a]pyridine core, which ultimately led to the development of ponatinib. wikipedia.org This illustrates how subtle changes to the core can modulate physicochemical properties and improve the pharmacological profile.
The synthesis of hybrid molecules by linking the imidazo[1,2-a]pyridine scaffold to other heterocyclic systems, such as thieno[2,3-d]pyrimidine (B153573), has also been investigated. These studies provide insights into how the core structure accommodates larger substituents and how the resulting hybrid molecules exhibit different biological activities, such as antimicrobial effects. mdpi.com
In Vitro Activity Profiles of Derivatives (Excluding Clinical Outcomes)
Derivatives of 2-methylimidazo[1,2-a]pyridine have been evaluated against a variety of biological targets, demonstrating a broad spectrum of in vitro activities. These studies are essential for identifying lead compounds for further development.
Antimicrobial and Anti-tubercular Activity:
A number of 2-methylimidazo[1,2-a]pyridine derivatives have shown promising activity against Mycobacterium tuberculosis. Imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) have been synthesized and evaluated, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the sub-micromolar range against the H37Rv strain. nih.gov For example, certain IPA derivatives displayed excellent anti-TB activity with MIC values as low as 0.05 μg/mL. nih.gov These compounds were also found to be non-toxic to human embryonic kidney cells, indicating a favorable selectivity profile. nih.gov
The in vitro antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides has also been investigated, with many analogues showing potent inhibition of M. tuberculosis H37Rv. nih.gov The activity of these compounds suggests they may act on a novel biological target, potentially related to ATP homeostasis. nih.gov
Additionally, hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold have been assessed for their antimicrobial properties. For instance, derivatives linked to a thieno[2,3-d]pyrimidine moiety showed moderate activity against S. aureus, E. coli, and B. subtilis. mdpi.com
Anticancer and Kinase Inhibitory Activity:
The 2-methylimidazo[1,2-a]pyridine scaffold has served as a template for the design of potent anticancer agents, particularly kinase inhibitors. Analogues have been synthesized and evaluated for their ability to inhibit various kinases involved in cancer progression, such as phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDKs).
In one study, the isosteric replacement of the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold with a quinolin-4-yl moiety resulted in a compound with cytotoxic activity and selective inhibition of CDK1/CycA over CDK2/CycB. researchgate.net This highlights the potential for developing selective CDK inhibitors based on this scaffold.
Furthermore, imidazo[1,2-a]pyrimidine-5(1H)-ones, which are structurally related to the title compound, have been rationally designed as selective inhibitors of the p110β isoform of PI3K. nih.gov Several compounds in this series demonstrated potent growth inhibition in a PTEN-deficient breast cancer cell line. nih.govresearchgate.net
The table below summarizes the in vitro activities of selected 2-methylimidazo[1,2-a]pyridine derivatives and related analogues.
| Compound ID | Modification | Target/Assay | In Vitro Activity (IC50/MIC) | Reference |
| IPA-6 | Amide derivative | Mycobacterium tuberculosis H37Rv | MIC: 0.05 μg/mL | nih.gov |
| IPA-9 | Amide derivative | Mycobacterium tuberculosis H37Rv | MIC: 0.4 μg/mL | nih.gov |
| IPS-1 | Sulfonamide derivative | Mycobacterium tuberculosis H37Rv | MIC: 0.4 μg/mL | nih.gov |
| Compound 8 | Quinolin-4-yl substituted | Cytotoxicity (cell line not specified) | Active | researchgate.net |
| Compound 8 | CDK1/CycA Inhibition | More effective and selective than against CDK2/CycB | Active | researchgate.net |
| Compound 11 | Quinolin-3-yl substituted | CDK Inhibition | Active | researchgate.net |
| Compound 11 | Cytotoxicity (cell line not specified) | Null | researchgate.net | |
| Imidazo[1,2-a]pyrimidin-5(1H)-one series | PI3Kβ selective inhibitors | PTEN-deficient breast cancer cell line (MDA-MB-468) | Potent growth inhibition | nih.govresearchgate.net |
| 6-methyl analogue | Imidazo[1,2-a]pyridine-3-carboxamide | M. tuberculosis H37Rv | More active than 7-methyl analogue | nih.gov |
| 7-methyl analogue | Imidazo[1,2-a]pyridine-3-carboxamide | M. tuberculosis H37Rv | Less active than 6-methyl analogue | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Imidazo 1,2 a Pyridine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including the imidazo[1,2-a]pyridine (B132010) scaffold. tci-thaijo.orgipb.ptdtic.mil This powerful, non-destructive technique provides granular insight into the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the precise mapping of the molecular structure. The application of one- and two-dimensional NMR experiments is crucial for the unambiguous assignment of all proton and carbon signals in complex structures like 2-Methylimidazo[1,2-a]pyridin-5-amine.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental information about the molecular structure.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For imidazo[1,2-a]pyridine derivatives, characteristic chemical shifts are observed for the protons on the fused ring system. tci-thaijo.orgrsc.orgrsc.org The methyl group protons at the C2 position typically appear as a singlet in a distinct upfield region. The aromatic protons on the pyridine (B92270) and imidazole (B134444) rings exhibit specific splitting patterns (e.g., doublets, triplets) and chemical shifts influenced by the nitrogen atoms and the amine substituent. tci-thaijo.orgrsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment. In this compound, distinct signals are expected for the methyl carbon, the carbons of the imidazo[1,2-a]pyridine core, and the carbon bearing the amine group. tci-thaijo.orgrsc.orgspectrabase.com The chemical shifts of the ring carbons are particularly informative for confirming the fusion of the imidazole and pyridine rings. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives
| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| ¹H | 2.3 - 2.5 | Singlet | C2-Methyl protons |
| ¹H | 6.5 - 8.5 | Doublet, Triplet, Multiplet | Aromatic protons on the imidazo[1,2-a]pyridine ring system |
| ¹³C | 15 - 25 | Quartet (in off-resonance decoupled) | C2-Methyl carbon |
| ¹³C | 105 - 150 | Singlet, Doublet | Carbons of the imidazo[1,2-a]pyridine core |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a general representation for related structures.
Two-Dimensional NMR Techniques (e.g., TOCSY, Heteronuclear 2D NMR)
For more complex molecules where one-dimensional spectra may exhibit overlapping signals, two-dimensional (2D) NMR techniques are indispensable.
Total Correlation Spectroscopy (TOCSY): TOCSY experiments are used to identify entire spin systems of coupled protons. In the context of this compound, a TOCSY spectrum would show correlations between all protons within the same spin system on the pyridine ring, aiding in their unambiguous assignment, even in cases of signal overlap in the 1D spectrum. ipb.pt
Heteronuclear 2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for correlating proton and carbon signals.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signal for each protonated carbon in the molecule.
Theoretical Calculation of NMR Chemical Shifts
In conjunction with experimental data, theoretical calculations of NMR chemical shifts using methods like Density Functional Theory (DFT) have become a valuable tool. nih.gov By creating a computational model of this compound, it is possible to predict the ¹H and ¹³C chemical shifts. Comparing these calculated values with the experimental data can provide strong support for the proposed structure and help to resolve any ambiguities in the spectral assignments. The accuracy of these predictions is continually improving, making them an increasingly reliable component of structural elucidation. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. tci-thaijo.org
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) LC/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For the analysis of polar and thermally labile compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. rsc.orgnih.govmdpi.com
ESI-MS: In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺. This technique is particularly well-suited for polar molecules and provides an accurate determination of the molecular weight. nih.govmdpi.com
APCI-MS: APCI is another soft ionization technique that is effective for a wide range of compounds. It involves the ionization of the analyte at atmospheric pressure through a corona discharge. mdpi.com
In both ESI and APCI, the resulting mass spectrum for this compound would be expected to show a prominent peak corresponding to its protonated molecular ion, confirming its molecular weight. Further fragmentation of this ion in the mass spectrometer (MS/MS) can provide valuable structural information by revealing characteristic neutral losses and fragment ions that correspond to different parts of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. optica.org It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of key functional groups:
N-H Stretching: The amine (NH₂) group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is typical for a primary amine. researchgate.netresearchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic ring system will give rise to a series of sharp absorption bands in the 1400-1650 cm⁻¹ region. scispace.com
N-H Bending: The bending vibration of the N-H bond of the amine group typically appears in the 1550-1650 cm⁻¹ region.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine (NH₂) |
| > 3000 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Aliphatic (Methyl) |
| 1400-1650 | C=N and C=C Stretch | Aromatic Rings |
| 1550-1650 | N-H Bend | Primary Amine (NH₂) |
Note: The exact positions of the IR absorption bands can be influenced by the physical state of the sample and intermolecular interactions.
Computational Chemistry and Theoretical Studies on 2 Methylimidazo 1,2 a Pyridin 5 Amine and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a vital tool for investigating the molecular structures and electronic properties of imidazo[1,2-a]pyridine (B132010) systems. nih.govnih.gov DFT methods, such as B3LYP and B3PW91, are frequently used with various basis sets (e.g., 6-31G(d), 6-311G(d,p)) to optimize molecular geometries and calculate electronic parameters. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's stability, charge distribution, and orbital energies. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. scirp.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. scirp.org
The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a significant indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net Conversely, a small energy gap suggests higher reactivity and lower stability. scirp.org DFT calculations on various imidazo[1,2-a]pyridine derivatives have shown that the introduction of different substituent groups can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the entire molecule. researchgate.netscirp.org For example, studies on imidazo[1,2-a]pyridinyl-chalcones revealed that electron-donating substituents increase the nucleophilic nature of the compounds, while electron-withdrawing groups make them more susceptible to nucleophilic attack. scirp.org
| Compound Class | Derivative Example | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Imidazo[1,2-a]pyridinyl-chalcone | 3-(2,4-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | -6.01 | -2.79 | 3.22 |
| Imidazo[1,2-a]pyridinyl-chalcone | 1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-en-1-one | -5.70 | -2.48 | 3.22 |
| Imidazo[1,2-a]pyridinyl-chalcone | 3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | -5.55 | -2.31 | 3.24 |
| Imidazo[1,2-a]pyridine N-acylhydrazone | Compound 9j | -5.99 | -2.04 | 3.95 |
| Imidazo[1,2-a]pyridine N-acylhydrazone | Compound 9e | -6.67 | -1.78 | 4.89 |
This table presents representative data from DFT studies on various imidazo[1,2-a]pyridine derivatives to illustrate the range of calculated orbital energies. Data is sourced from multiple studies and calculated at different levels of theory. scirp.orgresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govscirp.org The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich), which are favorable for electrophilic attack, while blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. scirp.orgresearchgate.net Green regions represent neutral potential.
In studies of imidazo[1,2-a]pyridine derivatives, MEP analysis consistently identifies the nitrogen atoms of the imidazo[1,2-a]pyridine ring system as regions of high electron density (nucleophilic sites). scirp.orgresearchgate.net Specifically, the nitrogen atom in the imidazole (B134444) moiety often shows a significant negative potential. scirp.org The distribution of electrostatic potential across the rest of the molecule is heavily influenced by its substituent groups. For instance, electronegative atoms like oxygen or sulfur in substituents will also appear as red, electron-rich zones. nih.govscirp.org This analysis provides a clear visual guide to the molecule's reactivity, complementing the findings from FMO analysis. nih.gov
Conceptual DFT for Reactivity Parameter Determination
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the change in electron density. mdpi.com These parameters, such as chemical hardness (η), softness (S), and electrophilicity (ω), offer quantitative measures of a molecule's stability and reaction tendencies. scirp.orgscirp.org
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron configuration, calculated as η = (ELUMO - EHOMO) / 2. High hardness corresponds to low reactivity. Softness is the reciprocal of hardness (S = 1/η) and indicates greater reactivity. scirp.org
Electrophilicity Index (ω) : This index measures a molecule's ability to accept electrons. It helps in classifying molecules as strong or marginal electrophiles. scirp.orgmdpi.com
Condensed Fukui functions are calculated for each atom (k) to predict reactivity at that site:
fk+ : For nucleophilic attack (measures reactivity upon gaining an electron).
fk- : For electrophilic attack (measures reactivity upon losing an electron).
A higher value of the Fukui function at a particular atom indicates a higher reactivity at that site. researchgate.net For imidazo[1,2-a]pyridinyl-chalcone derivatives, Fukui function analysis has identified the C5 carbon of the imidazo[1,2-a]pyridine core as a potential nucleophilic center, indicating its susceptibility to electrophilic attack. scirp.org
The dual descriptor (Δf(r)) is a more advanced local reactivity index that can simultaneously identify sites for nucleophilic and electrophilic attack. scirp.org It is defined as the difference between the Fukui functions fk+ and fk-. researchgate.net
If Δf(r) > 0 , the site is favored for a nucleophilic attack.
If Δf(r) < 0 , the site is favored for an electrophilic attack.
This descriptor is particularly useful for resolving ambiguities where a site might appear reactive to both types of attack based on individual Fukui functions. researchgate.net In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the dual descriptor has been employed to clearly distinguish the nucleophilic and electrophilic regions within the molecules, confirming that nitrogen atoms in the heterocyclic system are primary nucleophilic sites. scirp.org
Molecular Modeling and Interaction Studies
Molecular modeling techniques, such as molecular docking, are used to study the potential non-covalent interactions between a molecule and a receptor or another molecule. These studies are crucial for understanding the intermolecular forces that govern molecular recognition.
For imidazo[1,2-a]pyridine derivatives, modeling studies have revealed several key types of interactions:
Hydrogen Bonding : The nitrogen atoms in the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors, a common interaction observed in crystal structures and docking simulations. researchgate.net
π-π Stacking : The planar, aromatic nature of the fused ring system facilitates π-π stacking interactions with other aromatic systems. researchgate.net
Hydrophobic Interactions : The carbon framework of the molecule and nonpolar substituents can engage in hydrophobic interactions.
These interaction studies, while often applied in a drug discovery context, provide fundamental information about the molecule's physical and chemical properties and its ability to interact with its environment, independent of any specific clinical outcome.
Dimerization Site Analysis
The potential for molecules to self-associate into dimers is a critical aspect of their physicochemical properties and can influence their behavior in various environments. Theoretical studies on derivatives of the imidazo[1,2-a]pyridine scaffold have utilized computational methods to predict the most likely sites for dimerization.
One such study on imidazo[1,2-a]pyridinyl-chalcone derivatives employed DFT at the B3LYP/6-311G(d) level of theory to analyze the global and local reactivity of these molecules, providing a framework for understanding their dimerization potential. researchgate.net The analysis of local reactivity, through parameters such as the Fukui function and dual descriptor, helps to identify the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack, which are the fundamental interactions driving dimerization.
In the imidazo[1,2-a]pyridinyl-chalcone series, it was found that the local nucleophilicity and electrophilicity were not significantly dependent on the substituent groups on the aryl ring. researchgate.net This suggests that the inherent electronic structure of the imidazo[1,2-a]pyridine core plays a dominant role in directing these interactions. The study identified specific carbon atoms as the predicted sites for electrophilic and nucleophilic attacks within the molecular skeleton. researchgate.net
For 2-Methylimidazo[1,2-a]pyridin-5-amine, a similar computational approach would be expected to reveal key sites for dimerization. The nitrogen atoms of the imidazo[1,2-a]pyridine ring system, particularly the pyridine-like nitrogen, are generally electron-rich and would be predicted to be primary sites for intermolecular interactions. The amino group at the 5-position would also significantly influence the electronic distribution and likely participate in hydrogen bonding, a key interaction in dimerization.
Table 1: Predicted Dimerization Sites and Interaction Types for Imidazo[1,2-a]pyridine Derivatives
| Predicted Site | Type of Interaction | Rationale |
| Pyridine-like Nitrogen | Hydrogen Bond Acceptor / Nucleophilic Attack | High electron density |
| Amino Group (NH2) | Hydrogen Bond Donor/Acceptor | Presence of lone pairs and polar N-H bonds |
| Imidazole Ring | π-π Stacking | Aromatic character |
| Pyridine (B92270) Ring | π-π Stacking | Aromatic character |
This table is a conceptual representation based on general principles of computational chemistry and findings from related imidazo[1,2-a]pyridine derivatives.
Ligand Binding Site Predictions (Conceptual)
Computational methods are invaluable for predicting how a molecule like this compound might interact with a biological target. These predictions are often conceptual, focusing on the types of interactions the molecule is likely to form rather than identifying a specific protein. Key to these predictions are the analyses of the molecule's electronic properties, such as the Molecular Electrostatic Potential (MEP) and the Frontier Molecular Orbitals (HOMO and LUMO).
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.
Negative Potential Regions: These areas are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, the nitrogen atoms of the imidazo[1,2-a]pyridine core and the nitrogen of the amino group are expected to be regions of negative potential. scirp.orgnih.gov
Positive Potential Regions: These areas are susceptible to nucleophilic attack and can act as hydrogen bond donors. The hydrogen atoms of the amino group and those attached to the aromatic rings are likely to be regions of positive potential. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and its ability to interact with other molecules.
HOMO: Represents the ability to donate an electron. Regions of the molecule where the HOMO is localized are likely to be nucleophilic and interact with electron-deficient sites on a binding partner.
LUMO: Represents the ability to accept an electron. Regions where the LUMO is localized are electrophilic and will likely interact with electron-rich sites on a binding partner.
For imidazo[1,2-a]pyridine derivatives, DFT studies have shown that the distribution of HOMO and LUMO is spread across the fused ring system, indicating that the entire scaffold can be involved in binding interactions. nih.govnih.gov The presence of the methyl and amino groups on this compound would further modulate the electronic landscape, influencing the precise nature and location of these potential binding interactions. The amino group, being an electron-donating group, would likely increase the electron density in the pyridine ring, enhancing its potential for certain types of interactions.
Table 2: Conceptual Ligand Binding Interactions for this compound
| Potential Interaction Type | Molecular Region | Computational Basis |
| Hydrogen Bonding | Amino group, Pyridine Nitrogen | MEP Analysis (Negative potential on N, Positive on H) |
| π-π Stacking | Imidazo[1,2-a]pyridine ring system | Aromatic character, Frontier Orbital Analysis |
| Hydrophobic Interactions | Methyl group, Aromatic rings | Non-polar character |
| Electrostatic Interactions | Electron-rich and electron-poor regions | MEP Analysis |
This table provides a conceptual overview of the types of interactions this compound is predicted to engage in based on computational studies of the imidazo[1,2-a]pyridine scaffold.
Emerging Applications and Future Research Directions for Imidazo 1,2 a Pyridine Scaffolds in Chemical Science
Catalysis and Organometallic Chemistry Applications
The unique structural and electronic properties of the imidazo[1,2-a]pyridine (B132010) core have led to its exploration in the fields of catalysis and organometallic chemistry. A significant application lies in their use as abnormal N-heterocyclic carbene (aNHC) ligands. nih.gov These ligands coordinate with various transition metals to form stable organometallic complexes that can catalyze a range of chemical transformations.
The synthesis of imidazo[1,2-a]pyridines itself often relies on metal-catalyzed reactions. A variety of catalysts have been employed to facilitate their formation, highlighting the scaffold's intimate relationship with organometallic chemistry. nih.gov These include copper, palladium, iron, scandium, and zirconium-based catalysts. nih.govacs.org For instance, copper-catalyzed aerobic oxidative cyclization and annulation reactions are efficient methods for constructing the imidazo[1,2-a]pyridine ring system. organic-chemistry.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to functionalize the scaffold, further diversifying its chemical space. jst.go.jpresearchgate.net The study of substituents on the pyridine (B92270) ring has also been undertaken to understand their effect on the molecule's resistance to catalytic hydrogenation. tandfonline.com
Advanced Materials Science Applications
The applications of imidazo[1,2-a]pyridine derivatives extend beyond pharmaceuticals into the realm of advanced materials science. rsc.org Their inherent chemical properties and structural characteristics make them suitable for creating functional materials. nih.govbio-conferences.org
One notable application is in the development of dispersed dyes. The chromophoric nature of the imidazo[1,2-a]pyridine system allows for the creation of dyes with desirable properties such as enhanced colorfastness, brightness, and durability, which are valuable in the textile industry. bio-conferences.org Furthermore, their bioluminescent properties, particularly in related scaffolds like imidazo[1,2-a]pyrazines, suggest potential for use in optoelectronic applications. rsc.org The scaffold's utility also touches upon agrochemicals, indicating a role in developing new agents for crop protection. nih.gov
Exploration of Potential Biological Activities (conceptual, in vitro focused, not clinical)
The imidazo[1,2-a]pyridine scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a wide array of biological activities. nih.govresearchgate.net This has spurred extensive research into their potential as therapeutic agents for various diseases.
Antimicrobial Potential of Derivatives
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antimicrobial agents with activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netwisdomlib.orgnih.gov Research has focused on synthesizing novel derivatives and evaluating their minimum inhibitory concentration (MIC) to identify potent candidates.
Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the imidazo[1,2-a]pyridine core are crucial for antimicrobial efficacy. For example, derivatives linking secondary amines like morpholine (B109124) and diethylamine (B46881) to the scaffold have demonstrated enhanced activity. wisdomlib.org In one study, a phenylimidazo[1,2-a]pyridine-chromene derivative showed strong inhibition of DNA gyrase and significant antibacterial activity against E. coli and S. aureus. researchgate.net Another series of imidazo[1,2-a]pyrimidine (B1208166) derivatives also exhibited potent antimicrobial effects. jst.go.jp
Antituberculosis Agent Development (SAR and mode-of-action principles)
The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), has been significantly advanced by the discovery of imidazo[1,2-a]pyridine-based compounds. rsc.orgresearchgate.net Several derivatives have shown remarkable potency against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. rsc.orgnih.gov
The development of these agents has been heavily guided by SAR studies. For instance, imidazo[1,2-a]pyridine-3-carboxamides have been identified as a highly potent class of anti-TB agents. bio-conferences.orgnih.gov SAR analyses revealed that large, lipophilic biaryl ethers at certain positions result in nanomolar potency. nih.gov The clinical candidate Telacebec (Q203) emerged from a series of imidazo[1,2-a]pyridine amides and targets the cytochrome b subunit (QcrB) of the electron transport chain. rsc.org
Inhibitors of Biological Pathways (Conceptual; e.g., ATP synthase, enzymes)
The therapeutic potential of imidazo[1,2-a]pyridines is often rooted in their ability to inhibit specific enzymes and biological pathways critical for pathogen survival or disease progression. researchgate.netrsc.org
ATP Synthase Inhibition: Imidazo[1,2-a]pyridine ethers have been identified as selective and potent inhibitors of mycobacterial ATP synthase, a key enzyme in cellular energy production. This inhibition is a validated mechanism for anti-TB activity. rsc.org
QcrB Inhibition: As mentioned, compounds like Telacebec (Q203) inhibit QcrB, a component of the cytochrome bc1 complex, thereby disrupting the electron transport chain and cellular respiration in Mtb. rsc.org
Other Enzyme Inhibition:
Protein Kinases: Derivatives have been designed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. For example, compounds have shown inhibitory activity against Nek2, a kinase involved in cell cycle control, demonstrating antitumor potential. nih.govuthscsa.edu Other kinases targeted include DYRK1A and CLK1. researchgate.net
Aldehyde Dehydrogenase (ALDH): A novel class of imidazo[1,2-a]pyridine derivatives has been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in glioblastoma stem cells, suggesting a new strategy to combat this aggressive brain tumor. nih.govdntb.gov.ua
Mtb Glutamine Synthetase (MtGS): 3-Amino-imidazo[1,2-a]-pyridines have been developed as inhibitors of this essential enzyme in Mtb. rsc.org
Future Prospects in Chemical Synthesis and Functional Materials Design
The future of imidazo[1,2-a]pyridine chemistry is bright, with ongoing innovations in both synthetic methodologies and applications. The development of more efficient, atom-economical, and environmentally friendly synthetic protocols remains a key focus. acs.org This includes the advancement of multicomponent reactions, metal-free syntheses, and photocatalytic methods to access diverse and complex derivatives. acs.orgresearchgate.net
In functional materials design, the unique photophysical properties of the imidazo[1,2-a]pyridine scaffold will likely be further exploited. Research into their application in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices is a promising avenue. The structural versatility of the scaffold will continue to be leveraged to fine-tune material properties for specific applications, from high-performance dyes to novel agrochemicals. nih.govbio-conferences.org The continuous exploration of this "drug prejudice" scaffold promises to yield new molecules with significant impact across chemical science, from medicine to materials. nih.govrsc.org
Q & A
Q. What are the foundational synthetic routes for 2-Methylimidazo[1,2-a]pyridin-5-amine, and how do they compare in efficiency?
The compound can be synthesized via one-pot or multi-step methods. A one-pot approach involves cyclization of intermediates like 4-chloropyridin-2-amine with reagents such as DMF-DMA and hydroxylamine hydrochloride, followed by cyclization using TFAA . Multi-step routes may involve halogen-metal exchange (e.g., using isopropylmagnesium chloride) to introduce phosphine oxide groups, as seen in derivatives . Efficiency varies: one-pot methods reduce purification steps but may yield lower purity (~70-80%), while multi-step syntheses allow better control over intermediates but require rigorous chromatographic purification .
Q. How should this compound be stored to maintain stability?
The compound must be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Exposure to light, moisture, or oxygen can lead to decomposition, as indicated by its reactive amine group and heterocyclic core .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 7.24–8.84 ppm for aromatic protons in derivatives) .
- LC/MS : For molecular weight verification (e.g., [M+H]+ observed at m/z 333.1157 in HRMS) .
- X-ray crystallography : Programs like SHELX or WinGX refine crystal structures, critical for confirming bond angles and packing interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 5.9% vs. 49.2% in phosphine oxide derivatives) often stem from reaction conditions (temperature, catalyst use) or purification methods . Systematic optimization using Design of Experiments (DoE) can identify critical variables. For example, halogen-metal exchange efficiency improves at −15°C, while silica gel chromatography (0–100% EtOAc/DCM gradients) enhances purity .
Q. What strategies are effective for designing analogs with enhanced bioactivity?
Structure-Activity Relationship (SAR) studies highlight the importance of:
- Substituent position : A methyl group at the 2-position increases metabolic stability, while electron-withdrawing groups (e.g., Cl, CF3) at the 5-position enhance receptor binding .
- Heteroatom incorporation : Replacing the amine with phosphine oxide groups (e.g., diphenylphosphoryl) improves solubility and target affinity . Computational tools like DFT or molecular docking can prioritize analogs for synthesis .
Q. What challenges arise in purifying this compound derivatives, and how can they be mitigated?
Common issues include:
- Co-elution of byproducts : Use orthogonal purification methods (e.g., reverse-phase HPLC after silica chromatography) .
- Hydroscopicity : Derivatives with polar groups (e.g., –OH, –NH2) require anhydrous conditions during lyophilization .
- Salt formation : HCl salts precipitate in Et2O, but residual solvents must be removed via vacuum drying .
Q. How do structural modifications impact pharmacological applications?
Derivatives of this scaffold show promise as:
- Neuropeptide S receptor antagonists : Phosphine oxide analogs exhibit nanomolar affinity (IC50 < 100 nM) in rodent models .
- COX-2 inhibitors : Substitution with sulfonyl groups (e.g., 4-(methylsulfonyl)phenyl) enhances selectivity (SI > 50) over COX-1 . In vivo pharmacokinetic studies (e.g., rodent bioavailability assays) are critical for evaluating therapeutic potential .
Methodological Considerations
Q. How can researchers validate the reproducibility of synthetic protocols?
- Replicate key steps : Ensure consistent yields across ≥3 independent syntheses.
- Benchmark against literature : Compare NMR shifts (e.g., δ 1.82 ppm for methyl groups) and HPLC retention times .
- Use standardized reagents : Commercially available catalysts (e.g., TFAA, DMF-DMA) reduce variability .
Q. What analytical workflows address impurities in final products?
- LC-MS/MS : Identifies trace impurities (e.g., unreacted intermediates) at ppm levels.
- Elemental analysis : Confirms stoichiometry (e.g., C8H9N3 for the parent compound) .
- Stability testing : Accelerated degradation studies (40°C/75% RH) predict shelf-life under storage conditions .
Data Interpretation
Q. How should conflicting bioactivity data between in vitro and in vivo studies be analyzed?
Discrepancies may arise from metabolic instability or off-target effects. Strategies include:
- Metabolite profiling : LC-MS/MS to identify degradation products.
- Dose-response curves : Establish EC50/IC50 ratios across cell lines and animal models .
- Toxicology screening : Assess hepatotoxicity (e.g., ALT/AST levels) to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
